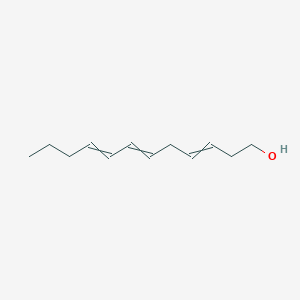

Dodeca-3,6,8-trien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

dodeca-3,6,8-trien-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3 |

InChI Key |

KWVQYNPBWXUHHT-UHFFFAOYSA-N |

SMILES |

CCCC=CC=CCC=CCCO |

Canonical SMILES |

CCCC=CC=CCC=CCCO |

Origin of Product |

United States |

Natural Occurrence and Isolation of Dodeca 3,6,8 Trien 1 Ol

Distribution Across Biological Taxa

Dodeca-3,6,8-trien-1-ol has been identified in several termite families, including Termitidae, Rhinotermitidae, and Kalotermitidae. unesp.br Within these families, its presence is particularly well-documented in a number of economically significant pest species.

Occurrence in Termite Species (Isoptera: Termitidae, Rhinotermitidae, Kalotermitidae)

The compound serves as a crucial component of the trail-following pheromone in numerous species within these families. unesp.brfrontiersin.org

Research has identified (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as the principal component of the trail-following pheromone in the Neotropical termite, Microcerotermes exiguus. ucr.ac.crscielo.sa.cr This compound was isolated and identified from the sternal glands of worker termites. ucr.ac.crscielo.sa.cr Behavioral assays have confirmed its function in recruiting and orienting other colony members, with an estimated optimal concentration for these activities being approximately 1 pg/cm. ucr.ac.crscielo.sa.cr The recruitment signal from this compound is rapid, taking about 13.67 ± 5.76 seconds to attract nestmates, and can persist for up to two hours. ucr.ac.crscielo.sa.cr

| Termite Species | Family | Chemical Compound | Pheromone Type | Source in Termite |

| Microcerotermes exiguus | Termitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-following | Sternal Glands |

The Formosan subterranean termite, Coptotermes formosanus, utilizes (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as the major component of its trail pheromone. cabidigitallibrary.orgoup.com This chemical is produced in the sternal gland of workers and alates. cabidigitallibrary.org Interestingly, this same compound also functions as a sex pheromone in the alates of this species. cabidigitallibrary.orgnsf.gov In addition to the major component, a minor component, (Z,E,E)-dodecatrien-1-ol, has also been identified in workers of C. formosanus, which is suggested to contribute to the species-specificity of the trail. nih.gov The trail pheromone, including this compound, has also been isolated from wood decayed by the brown rot fungus, Gloeophyllum trabeum, which is a food source for this termite. cabidigitallibrary.orgoup.com

| Termite Species | Family | Chemical Compound(s) | Pheromone Type(s) | Source in Termite |

| Coptotermes formosanus | Rhinotermitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-following, Sex | Sternal Gland, Tergal Glands |

| (Z,E,E)-dodecatrien-1-ol | Trail-following (minor) | Not specified |

| Termite Species | Family | Chemical Compound | Pheromone Type | DTE Quantity (per individual) |

| Reticulitermes virginicus | Rhinotermitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-following | Female alates: ~189-262 pg; Male alates: <25% of female amount; Workers: ~95-137 pg |

(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (DTE) has been reported for the first time in workers of the eastern subterranean termite, Reticulitermes flavipes. researchgate.net This compound is a key component of its trail-following pheromone. oup.com Bioassays have demonstrated that R. flavipes workers respond to whole-body extracts of their own species, and while they show some response to extracts from C. formosanus, it is not as strong, indicating a degree of species-specificity in their trail-following behavior. oup.com The amount of DTE in workers and alates of R. flavipes has been quantified and is comparable to that found in C. formosanus and R. virginicus. researchgate.net

| Termite Species | Family | Chemical Compound | Pheromone Type | DTE Quantity (per individual) |

| Reticulitermes flavipes | Rhinotermitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-following | Female alates: ~189-262 pg; Male alates: Equal to females; Workers: ~95-137 pg |

The Asian subterranean termite, Coptotermes gestroi, also utilizes (Z,Z,E)-dodeca-3,6,8-trien-1-ol as its trail pheromone. unesp.brscispace.com Notably, this compound also functions as a shared sex pheromone for both C. gestroi and the sympatric species C. formosanus in regions where their populations overlap, such as South Florida. nsf.govresearchgate.net This shared sex pheromone can lead to interspecific mating behaviors between the two invasive species. nsf.govresearchgate.net The amount of this pheromone produced by the tergal glands of C. formosanus females is relatively higher than that produced by C. gestroi females, which can influence male mating preference. researchgate.net

| Termite Species | Family | Chemical Compound | Pheromone Type(s) | Source in Termite |

| Coptotermes gestroi | Rhinotermitidae | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-following, Sex | Sternal Gland, Tergal Glands |

Ancistrotermes dimorphus

In the fungus-growing termite Ancistrotermes dimorphus, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is a component of the chemical signals used for communication. xtbg.ac.cnroyalsocietypublishing.org While (3Z,6Z)-dodeca-3,6-dien-1-ol has been identified as the primary female sex pheromone in this species, the presence of other related compounds, including this compound, points to the complexity of their chemical signaling systems. xtbg.ac.cn Studies have shown that this species coexists with other termites like Macrotermes barneyi, Macrotermes annandalei, and Odontotermes formosanus, and the specific pheromone blends may play a role in species recognition. researchgate.net

Reticulitermes santonensis

(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol has been identified as a major component of the trail-following pheromone in the subterranean termite Reticulitermes santonensis. ucr.ac.crunesp.br Research has demonstrated that this compound is the sole component responsible for both trail-following by workers and sex attraction in alates (winged reproductives). unesp.brfrontiersin.org The isolation and identification of this compound were achieved through the analysis of solvent extracts and solid-phase microextraction (SPME) of sternal glands, followed by gas chromatography-mass spectrometry (GC-MS). ucr.ac.cr

Cornitermes spp.

For several species within the genus Cornitermes, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is consistently the major component of the sex pheromone blend. xtbg.ac.cn In Cornitermes bequaerti, it is the sole component of the sex pheromone. xtbg.ac.cnucr.edu In contrast, Cornitermes cumulans and Cornitermes silvestrii utilize this compound in conjunction with other chemicals for mate selection. C. cumulans associates it with (E)-nerolidol, while C. silvestrii uses a blend of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, (E)-nerolidol, and (3Z)-dodec-3-en-1-ol. xtbg.ac.cnfrontiersin.orgtjas.orgfrontiersin.org This variation in minor components is believed to be crucial for species recognition among these sympatric species. nsf.gov

Serritermes serrifer

Interestingly, studies on the trail-following pheromone of Serritermes serrifer have revealed a different chemical signal. This species, belonging to the family Serritermitidae, utilizes (10Z,13Z)-nonadeca-10,13-dien-2-one as its sole trail-following pheromone. tacr.cz This distinguishes it from many other termite families, such as Rhinotermitidae, which commonly use (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. researchgate.nettacr.cz

Macrotermes annandalei

In the fungus-growing termite Macrotermes annandalei, the major component of the trail-following pheromone has been identified as (Z)-dodec-3-en-1-ol. nih.govresearchgate.net This was determined through GC-MS analysis of whole-body and sternal gland extracts, as well as SPME from the surface of the sternal gland of workers. nih.govresearchgate.net While (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is a common trail pheromone in other termites, it is not the primary trail pheromone in this species. nih.govresearchgate.net

Occurrence in Fungi (e.g., Lenzites trabea)

The compound (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is not exclusive to termites. It was famously first isolated from wood infested with the brown-rot fungus Lenzites trabea (now known as Gloeophyllum trabeum). scielo.sa.crthefreedictionary.comhawaii.edu This discovery was a landmark in the study of termite chemical ecology, as it was the first unsaturated alcohol reported as a termite pheromone. scielo.sa.crthefreedictionary.com The fungus produces this compound, which is highly attractive to subterranean termites and induces trail-following behavior. hawaii.eduhawaii.edu This association is believed to be a mechanism by which termites locate and preferentially feed on decayed wood. hawaii.edu

Interactive Data Tables

Table 1: Occurrence of this compound in Termite Species

| Termite Species | Family | Pheromone Type | Role of this compound | Other Components in Blend |

| Ancistrotermes dimorphus | Termitidae | Sex/Trail | Component of chemical signals | (3Z,6Z)-dodeca-3,6-dien-1-ol |

| Reticulitermes santonensis | Rhinotermitidae | Trail/Sex | Major and sole component | None |

| Odontotermes formosanus | Termitidae | Trail | Minor component | (3Z)-dodec-3-en-1-ol, (3Z,6Z)-dodeca-3,6-dien-1-ol |

| Cornitermes bequaerti | Termitidae | Sex | Major and sole component | None |

| Cornitermes cumulans | Termitidae | Sex | Major component | (E)-nerolidol |

| Cornitermes silvestrii | Termitidae | Sex | Major component | (E)-nerolidol, (3Z)-dodec-3-en-1-ol |

| Serritermes serrifer | Serritermitidae | Trail | Not present | (10Z,13Z)-nonadeca-10,13-dien-2-one |

| Macrotermes annandalei | Termitidae | Trail | Not the primary pheromone | (Z)-dodec-3-en-1-ol |

Tergal Glands

The tergal glands, situated on the dorsal surface of the abdomen, are another site of this compound production, primarily linked to sexual communication. researchgate.neteje.cz In several species, females expose these glands in a "calling" posture to release the sex pheromone and attract males for mating. researchgate.net For instance, in Prorhinotermes simplex and Cornitermes bequaerti, the tergal glands of females secrete (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol to attract males. eje.czresearchgate.netnih.gov In Coptotermes gestroi and Coptotermes formosanus, females also produce this compound from their tergal glands as a short-distance or contact sex pheromone. nsf.gov

| Termite Species | Gland | Function of this compound | Reference |

| Prorhinotermes simplex | Tergal Glands (female) | Sex pheromone | eje.czresearchgate.net |

| Cornitermes bequaerti | Tergal Glands (female) | Sex pheromone | nih.gov |

| Coptotermes gestroi | Tergal Glands (female) | Sex pheromone | nsf.gov |

| Coptotermes formosanus | Tergal Glands (female) | Sex pheromone | nsf.gov |

Whole Body Extracts for Research

In scientific research, whole-body extracts are often used to isolate, identify, and quantify this compound. This method is particularly useful when the exact location of pheromone production is unknown or when researchers aim to compare the total amount of the compound present in different individuals or castes. For example, studies on Microcerotermes exiguus have used whole-body extracts to determine the optimal concentration of the trail pheromone, finding it comparable to trails marked by a single worker. ucr.ac.crscielo.sa.cr Similarly, whole-body extracts of Macrotermes annandalei workers were used alongside sternal gland extracts to identify (Z)-dodec-3-en-1-ol as the major trail pheromone component in that species, with dodecatrienol (B1260970) being a reference compound for activity comparison. nih.gov

Biosynthesis and Metabolic Pathways of Dodeca 3,6,8 Trien 1 Ol

Proposed Biosynthetic Routes for Dodeca-3,6,8-trien-1-ol

The biosynthesis of fatty acid-derived pheromones in insects typically begins with common saturated fatty acids produced through de novo synthesis. frontiersin.orgiastate.edu For a C12 compound like this compound, the pathway likely starts with a longer-chain fatty acid, such as palmitic acid (16:CoA) or stearic acid (18:CoA), which is subsequently modified. iastate.edu

A plausible biosynthetic route is proposed as follows:

De Novo Fatty Acid Synthesis: The process initiates with acetyl-CoA, which is converted by acetyl-CoA carboxylase and fatty acid synthase (FAS) into saturated fatty acyl-CoA precursors, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18). frontiersin.org

Desaturation: A series of specific desaturase enzymes introduce double bonds at precise locations on the fatty acid chain. To achieve the tri-unsaturated structure of this compound, multiple desaturation steps are necessary. A key discovery in termites is their ability to produce linoleic acid (a C18 fatty acid with two double bonds) de novo, which is uncommon among insects. oup.com This capability suggests the presence of a Δ12 fatty acyl desaturase, an enzyme that could be crucial in generating polyunsaturated precursors. oup.com The formation of the conjugated double bond system (at the 6 and 8 positions) likely involves a specialized desaturase or a combination of desaturation and isomerase activities.

Chain Shortening: Since the final product is a C12 alcohol, the C16 or C18 precursor must undergo chain shortening. This process is typically accomplished through a limited cycle of β-oxidation within the peroxisome, which systematically removes two-carbon units from the fatty acyl-CoA chain until the desired C12 length is achieved. iastate.edunih.gov Desaturation can occur before or after the chain-shortening steps. researchgate.net

Final Reduction: The terminal step is the reduction of the C12 fatty acyl-CoA precursor (dodeca-3,6,8-trienoyl-CoA) to its corresponding alcohol, this compound. This conversion is catalyzed by a fatty acyl-CoA reductase (FAR). nih.govoup.com

This proposed pathway highlights a sequence of desaturation, chain-shortening, and reduction, which is a common strategy in the biosynthesis of this class of insect pheromones. nih.govfrontiersin.org

Enzymatic Systems Involved in this compound Production

The production of this compound relies on the coordinated action of several key enzyme families. While the specific enzymes for this pathway in termites are largely uncharacterized, their functions can be inferred from homologous systems in other insects. oup.com

Fatty Acid Synthases (FAS): These enzymes are responsible for the initial production of saturated fatty acid precursors, such as palmitic and stearic acid, from acetyl-CoA. frontiersin.orgiastate.edu

Fatty Acyl-CoA Desaturases (FADs): This is a critical and diverse family of enzymes that introduce double bonds into the fatty acid chain with high specificity regarding position and stereochemistry (Z or E). oup.combohrium.com The biosynthesis of a tri-unsaturated pheromone requires multiple, highly specific desaturases. The identification of a Δ12 desaturase branch in the termite lineage is a significant finding, as this enzyme class is essential for creating polyunsaturated fatty acids that can serve as pheromone precursors. oup.com

Fatty Acyl-CoA Reductases (FARs): These enzymes catalyze the final step, reducing the activated carboxyl group of the fatty acyl-CoA to a primary alcohol. nih.govoup.com The substrate specificity of FARs is crucial in determining the final alcohol product. bohrium.com In moths, pheromone-gland-specific FARs have been identified, suggesting that termites likely possess specialized FARs in their sternal glands, the site of trail pheromone production. nih.govresearchgate.net

Table 1: Key Enzyme Families in the Proposed Biosynthesis of this compound

| Enzyme Family | Function | Role in Pathway |

|---|---|---|

| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of saturated fatty acids (e.g., palmitic acid) from acetyl-CoA. | Provides the initial long-chain fatty acid precursors. |

| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds at specific positions in the fatty acid chain. | Creates the mono- and poly-unsaturated intermediates required to form the triene structure. |

| β-oxidation Enzymes | Sequentially shorten the fatty acid chain by two-carbon units. | Reduce the C16 or C18 precursor to the required C12 chain length. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the terminal carboxyl group of the fatty acyl-CoA to an alcohol. | Catalyzes the final step to produce this compound. |

Identification of Biosynthetic Intermediates and By-products

Direct experimental identification of the biosynthetic intermediates for this compound in termites is currently lacking in scientific literature. However, based on the proposed pathway, several compounds can be hypothesized as intermediates. These would include a series of C12 to C18 fatty acyl-CoA esters with varying degrees of unsaturation.

Potential intermediates include:

Palmitoyl-CoA (16:CoA) and Stearoyl-CoA (18:CoA)

Oleoyl-CoA (a monounsaturated C18 fatty acid)

Linoleoyl-CoA (a di-unsaturated C18 fatty acid)

Various unsaturated C12 fatty acyl-CoA precursors

The diversity of fatty acid-derived pheromones used by different termite species suggests a flexible biosynthetic machinery. It is plausible that intermediates or variations of the main pathway could lead to the production of related compounds that may function as minor pheromone components or simply be metabolic by-products. For instance, several termite species use other C12 alcohols and diols as trail pheromones, which could potentially share parts of the biosynthetic pathway. nih.gov

Table 2: Related C12 Pheromone Alcohols Found in Termites

| Compound Name | Isomer/Structure | Termite Species Example |

|---|---|---|

| (Z)-Dodec-3-en-1-ol | C12 mono-unsaturated alcohol | Odontotermes formosanus |

Data sourced from multiple studies. nih.gov

Regulation of Pheromone Biosynthesis Pathways in Termites

The biosynthesis of pheromones in termites is a highly regulated process, influenced by caste, social context, and behavioral needs. nih.gov The regulation appears to be both quantitative (the amount of pheromone produced) and qualitative (the ratio of components in a blend). researchgate.net

Caste-Specific Production: There are quantitative differences in pheromone production between castes. For example, the sternal glands of soldiers are often smaller than those of workers, leading to lower pheromone output in some species. nih.gov This aligns with the division of labor, where workers are primarily responsible for trail-laying during foraging.

Behavioral Context and Qualitative Regulation: Evidence suggests that termites can actively alter the composition of their pheromone trails. In the termite Odontotermes formosanus, the trail pheromone consists of two components: (3Z)-Dodec-3-en-1-ol and (3Z,6Z)-dodeca-3,6-dien-1-ol. nih.gov The ratio of these two alcohols changes depending on the foraging activity. nih.govresearchgate.net Workers involved in tasks like nest maintenance or food processing secrete higher quantities of (3Z,6Z)-dodeca-3,6-dien-1-ol, which has both orientation and recruitment effects, while termites exploring the environment may rely more on the orientation cues of (3Z)-Dodec-3-en-1-ol. nih.govresearchgate.net This ability to modify the pheromone blend allows for a more complex and context-dependent communication system. nih.gov

Regulation by Concentration: The same compound, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, can function as a trail-following pheromone for workers at very low concentrations and as a sex pheromone for alates at much higher concentrations. nih.gov This dual function implies a sophisticated regulatory mechanism controlling the amount of pheromone synthesized and released by different castes at different times. The physiological mechanisms, likely involving hormones such as Juvenile Hormone which regulates caste differentiation, are thought to be central to this control but require further investigation. frontiersin.org

Advanced Synthetic Methodologies for Dodeca 3,6,8 Trien 1 Ol and Its Stereoisomers

Stereoselective Synthesis Approaches for Dodeca-3,6,8-trien-1-ol

The synthesis of specific stereoisomers of this compound, such as the (3Z,6Z,8E)-isomer identified as a trail-following pheromone in several termite species, requires precise control over the formation of each double bond. tandfonline.comdokumen.pubresearchgate.net The following sections detail key reactions that have been instrumental in achieving this stereochemical control.

The Wittig reaction is a cornerstone in alkene synthesis, valued for its reliability in forming carbon-carbon double bonds at specific locations. While traditional Wittig reactions often yield mixtures of E and Z isomers, modifications and careful selection of reagents and conditions can favor the formation of one isomer. For instance, the synthesis of related polyene pheromones has utilized the Wittig reaction to establish Z-double bonds. xtbg.ac.cnresearchgate.net In a synthesis of (3Z,6Z)-dodeca-3,6-dien-1-ol, a structural analog, a two-step Wittig reaction was employed. xtbg.ac.cn A similar strategy can be envisioned for this compound, where a phosphonium (B103445) ylide is reacted with a suitable aldehyde to form a double bond. For example, the reaction between an aldehyde and a phosphonium salt like (Z)-3-alkenylidene phosphonium ylide can stereoselectively generate a Z,Z-diene system, a common structural motif in these compounds. nih.gov

A general scheme for this approach is outlined below:

Step 1: An aldehyde is reacted with a phosphonium ylide derived from a phosphonium salt and a strong base (e.g., NaHMDS).

Step 2: The choice of solvent and base is critical for stereoselectivity. Less stabilized ylides in aprotic, salt-free solvents typically favor the Z-alkene.

Step 3: This method can be applied iteratively to build the triene system. For example, an aldehyde-containing fragment can be coupled with a phosphonium ylide to create one double bond, followed by functional group manipulation and a second Wittig reaction to install another. xtbg.ac.cnnih.gov

| scienceReactants | settingsConditions | memoryProduct Fragment | sourceReference |

|---|---|---|---|

| Aldehyde 7 and Phosphonium Salt 8 | NaHMDS, THF, -90°C to rt | Allylic alcohol 4 (precursor to triene) | nih.gov |

| Aldehyde and n-hexyltriphenylphosphonium bromide | KN[Si(Me)3]2, THF, -78°C | (10Z)-double bond for a pheromone analog | researchgate.net |

| Aldehyde 21 and Phosphonium Salt 22 | NaHMDS, THF, -90°C to 0°C | cis-Olefin alcohol 23 | nih.gov |

Hydroboration-oxidation is a powerful two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. While not directly used to form the double bonds of the triene system, it is crucial for introducing the terminal hydroxyl group (-OH) from a terminal alkene or for the stereospecific synthesis of alcohol precursors. A continuous flow method for hydroboration/oxidation has been developed, allowing for rapid and efficient alcohol preparation. researchgate.net This method demonstrates good functional group tolerance, which is essential when dealing with complex molecules like this compound that contain multiple reactive sites (the double bonds). researchgate.net The process involves the addition of a borane (B79455) reagent (e.g., borane-THF complex) across a double bond, followed by oxidation with hydrogen peroxide and a base (e.g., sodium hydroxide). researchgate.net

Copper-mediated coupling reactions are highly effective for constructing the carbon framework of polyunsaturated molecules like this compound, particularly for coupling alkyne fragments. The Cadiot-Chodkiewicz reaction, for example, couples a terminal alkyne with a 1-haloalkyne. More broadly, copper(I) salts are used to catalyze the coupling of terminal acetylenes with various organic halides or sulfonates. tandfonline.comresearchgate.net

Key syntheses of this compound stereoisomers have relied on this methodology. tandfonline.comresearchgate.net

The synthesis of the (3Z,6E,8E)-isomer involved a key step where 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide was coupled with the mesyl ester of (2E,4E)-2,4-octadien-1-ol in the presence of a copper catalyst. tandfonline.comresearchgate.net

Similarly, the (3Z,6E,8Z)-isomer was constructed via a copper-mediated reaction between the same butynylmagnesium bromide and the mesyl ester of (E)-2-octen-4-yn-1-ol. tandfonline.comresearchgate.net

The synthesis of (3Z,6Z)-3,6-dodecadien-1-ol, a related compound, was achieved by the cross-coupling of 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate and 1-heptyne, catalyzed by CuI with NaI and K₂CO₃. tandfonline.comresearchgate.net

These reactions demonstrate the utility of copper catalysis in linking key building blocks to form the C12 skeleton, which can then be further modified (e.g., by stereoselective reduction) to yield the final trienol product. psu.edu

Palladium-catalyzed cross-coupling reactions represent one of the most versatile tools in modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com Reactions like the Suzuki, Sonogashira, and Negishi couplings are frequently employed.

In the context of this compound synthesis:

The (3Z,6Z,8Z)-isomer was synthesized using a palladium-promoted reaction. tandfonline.comresearchgate.net The key step was the coupling between (Z)-1-bromo-1-pentene and an organozinc bromide derived from 3,6-heptadiyn-1-yl acetate (B1210297). tandfonline.comresearchgate.net This demonstrates a Negishi-type coupling to form a C-C bond while retaining the stereochemistry of the vinyl bromide.

The Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne, is another powerful tool for creating conjugated enyne systems that are precursors to dienes and trienes. sigmaaldrich.com

Recent advancements have even enabled the direct cross-coupling of secondary alkyllithium reagents with aryl bromides, showcasing the expanding scope of palladium catalysis. rug.nl

| biotechTarget Isomer/Fragment | mediationCoupling Partners | scienceCatalyst System | sourceReference |

|---|---|---|---|

| (3Z,6Z,8Z)-Dodecatrien-1-ol | (Z)-1-bromo-1-pentene and an organozinc bromide | Palladium-based catalyst | tandfonline.comresearchgate.net |

| (6E,8Z,10Z)-Bromotriene fragment | Dibromoolefin 34 and Vinylboronic acid 35 | Pd(PPh3)4 | acs.org |

| Conjugated dienes | Organostannanes and Organic Halides | Palladium-mediated | researchgate.net |

| Alkyl-aryl compounds | Secondary alkyllithium and Aryl bromide | Pd(PtBu3)2 | rug.nl |

The stereoselective reduction of alkynes is a critical step for installing Z (cis) or E (trans) double bonds into the molecular framework.

Z-Alkene Synthesis: The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), is the classic method for synthesizing Z-alkenes. xtbg.ac.cn This technique was used to prepare isomerically pure (6Z)-dodec-6-en-1-ol from its corresponding alkyne precursor. xtbg.ac.cn The (Z)-stereoselective reduction of 3-dodecyn-1-ol (B3191523) was also a key step in synthesizing (Z)-3-dodecen-1-ol. tandfonline.comresearchgate.net Another method involves the Ti(II)-mediated reduction of alkynes, which can provide geometrically pure Z-olefins. psu.edu

E-Alkene Synthesis: The reduction of alkynes to E-alkenes is typically achieved using dissolving metal reductions, such as sodium or lithium metal in liquid ammonia.

These reduction methods are often applied to polyyne intermediates that have been assembled using coupling reactions. The sequence of coupling and reduction steps is carefully planned to build the desired stereochemistry of the final this compound isomer.

This category encompasses a broad range of powerful C-C bond-forming reactions, many of which are mediated by copper or palladium catalysts as described above. The strategic importance lies in the convergent assembly of complex molecules from smaller, more accessible fragments.

Coupling with Acetylenes: The Sonogashira coupling (palladium/copper-catalyzed) of terminal alkynes with vinyl halides and the copper-catalyzed coupling of acetylides with alkyl or vinyl halides/sulfonates are fundamental strategies. tandfonline.comtandfonline.comrsc.org These methods build the enyne or diyne backbones that are subsequently reduced to the target triene system. For example, the synthesis of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol utilized key intermediates like (E)-3-hepten-1-yne, which were coupled to construct the final molecule. tandfonline.comresearchgate.net

Coupling with Organometallics: Organometallic reagents, such as organozinc (in Negishi coupling), organoboron (in Suzuki coupling), and organolithium compounds, serve as the nucleophilic partners in these cross-coupling reactions. sigmaaldrich.comrug.nlnju.edu.cn The synthesis of the (3Z,6Z,8Z)-isomer of this compound via the palladium-promoted coupling of an organozinc bromide is a prime example of this approach's power and stereochemical control. tandfonline.comresearchgate.net The choice of the metal (e.g., zinc, boron, tin) in the organometallic reagent can influence reactivity, functional group tolerance, and reaction conditions.

Convergent Synthesis Strategies for this compound Isomers

A notable convergent synthesis for (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol, a significant trail-following pheromone for many termite species, utilizes 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate and (E)-3-hepten-1-yne as key intermediates. tandfonline.com The synthesis of the (3Z,6E,8E)-, (3Z,6E,8Z)-, and (3Z,6Z,8Z)-isomers has also been achieved through convergent pathways. For instance, the synthesis of the (3Z,6E,8E)-isomer involves a key copper-mediated coupling reaction between 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of (E,E)-2,4-octadien-1-ol. tandfonline.comresearchgate.net A similar strategy, employing the mesyl ester of (E)-2-octen-4-yn-1-ol, is used to construct the C12 carbon skeleton of the (3Z,6E,8Z)-isomer. tandfonline.comresearchgate.net The (3Z,6Z,8Z)-isomer's synthesis is based on a palladium-catalyzed reaction between (Z)-1-bromo-1-pentene and an organozinc bromide derived from 3,6-heptadiyn-1-yl acetate. tandfonline.comresearchgate.net

Gram-Scale Synthesis Considerations and Methodologies

The production of this compound isomers on a gram-scale is essential for extensive biological testing and potential field applications. Several stereoselective syntheses have been successfully scaled up to produce gram quantities of specific isomers. tandfonline.comresearchgate.net

Key considerations for gram-scale synthesis include the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification. The convergent strategies discussed previously are well-suited for larger scale production due to the modular nature of the synthesis, which often simplifies purification and handling.

For example, the gram-scale synthesis of (3Z,6E,8E)-, (3Z,6E,8Z)-, and (3Z,6Z,8Z)-3,6,8-dodecatrien-1-ol has been described in detail. tandfonline.comresearchgate.net The key reactions, such as copper-mediated and palladium-promoted coupling reactions, have proven to be robust and scalable. tandfonline.comresearchgate.net For instance, the synthesis of the (3Z,6Z,8Z)-isomer utilized a palladium-promoted reaction between (Z)-1-bromo-1-pentene and the organozinc bromide derived from 3,6-heptadiyn-1-yl acetate, demonstrating the feasibility of these advanced organometallic reactions on a larger scale. tandfonline.comresearchgate.net

The purification of the final products at the gram-scale often involves techniques like distillation under reduced pressure and column chromatography to ensure high purity of the desired stereoisomer. scielo.br Careful optimization of reaction conditions and purification methods is crucial for achieving high yields and purity on a larger scale.

Development of Synthetic Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is a powerful tool for investigating structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can gain insights into the key structural features required for its function, such as its role as a termite trail-following pheromone.

Changes in the geometry of the double bonds have a significant impact on biological activity. It has been well-documented that even slight alterations to the stereochemistry can drastically reduce or eliminate the trail-following behavior in termites. scielo.sa.cr For example, the (3Z,6Z,8E)-isomer is often the most active, while other geometric isomers show significantly lower activity. scielo.sa.crdokumen.pub

Fluorinated analogues have also been synthesized to probe the electronic requirements of the pheromone-receptor interaction. For instance, ω-fluorinated analogues of (3Z,6Z,8Z)-dodeca-3,6,8-trien-1-ol were found to induce trail-following behavior in Reticulitermes termites, similar to their non-fluorinated counterparts. annualreviews.org This suggests that the terminal methyl group is not critically involved in a specific binding interaction that is sensitive to the electronic changes brought about by fluorination.

Analytical Characterization and Quantification Techniques for Dodeca 3,6,8 Trien 1 Ol

Chromatographic Methods

Chromatographic techniques are fundamental to the separation and analysis of dodeca-3,6,8-trien-1-ol from complex biological matrices. Gas chromatography and high-performance liquid chromatography are the principal methods utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the most powerful and widely used tool for the definitive identification and quantification of this compound. Its high resolution and sensitivity allow for the detection of trace amounts of the compound, which is often present in minute quantities in natural sources.

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. While the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight, this peak can sometimes be weak or absent in electron ionization (EI) mass spectra. nih.gov

More diagnostic are the characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation pattern for dodecatrien-1-ol isomers typically shows a prominent cluster of ions in the lower mass range. The interpretation of these fragments is crucial for confirming the structure. For instance, in the analysis of termite trail pheromones, a minor component with the same molecular weight as the main pheromone, (Z,Z,E)-3,6,8-dodecatrien-1-ol, was detected in the mass chromatogram at m/z 180. nih.gov The mass spectrum of this minor component displayed a prominent pattern characteristic of a dodecatrien-1-ol structure. nih.gov

Table 1: Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.1587 |

| [M+Na]⁺ | 203.1406 |

| [M-H]⁻ | 179.1441 |

| [M]⁺ | 180.1509 |

This data is predicted and may vary slightly from experimental values.

Retention index (RI) analysis is a standardized method in gas chromatography that aids in the identification of compounds by comparing their retention times to those of a series of n-alkane standards. The retention index of a specific isomer of this compound will be characteristic for a given stationary phase and temperature program. This technique is particularly valuable for differentiating between various geometric isomers of the compound, which may have very similar mass spectra.

The identification of the specific stereoisomer of this compound in termite samples, for example, was confirmed by comparing the GC retention times of the natural product with those of four synthetically produced authentic stereoisomers. researchgate.net This comparative analysis is a practical application of retention index principles.

For quantitative analysis and to improve the chromatographic properties of this compound, it is often derivatized to its trimethylsilyl (B98337) (TMS) ether. This derivatization process replaces the active hydrogen of the hydroxyl group with a TMS group, which increases the volatility and thermal stability of the compound, leading to sharper peaks and improved resolution in GC analysis.

The TMS-derivative of this compound and its isomers can be effectively separated and quantified by GC-MS. researchgate.net The quantification is typically achieved by creating a calibration curve using known concentrations of a synthetic standard of the TMS-derivatized compound. By comparing the peak area of the analyte in the sample to the calibration curve, the concentration of this compound in the original sample can be accurately determined.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for the analysis of this compound, particularly for the separation of its isomers without the need for derivatization. Both normal-phase and reverse-phase HPLC can be employed, with the choice of stationary and mobile phases being critical for achieving the desired separation.

Normal-phase HPLC, using a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be effective in separating isomers based on subtle differences in their polarity. Conversely, reverse-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, separates compounds based on their hydrophobicity. The separation of different isomers of dodecatrien-1-ol is crucial as biological activity is often highly specific to a particular stereoisomer.

Spectroscopic Methods

While chromatographic methods are essential for separation and quantification, spectroscopic techniques provide detailed structural information about the this compound molecule. Due to the limited availability of isolated, pure standards of this specific compound in the public domain, detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not widely reported in the literature. However, general principles of these techniques can be applied to predict the expected spectral features.

For a molecule like this compound, ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the carbon skeleton, the positions of the double bonds, and their stereochemistry (E or Z configuration). The chemical shifts and coupling constants of the protons and carbons would provide a detailed map of the molecule's structure.

Infrared (IR) spectroscopy would reveal the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Absorptions in the region of 3000-3100 cm⁻¹ would be characteristic of C-H stretching of the double bonds, while C-H stretching of the saturated parts of the carbon chain would appear just below 3000 cm⁻¹. The C=C stretching vibrations would be expected in the 1600-1680 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the protons on the double bonds (olefinic protons), protons adjacent to the double bonds and the hydroxyl group, and the terminal methyl group protons. The coupling constants between the olefinic protons are particularly important for determining the cis (Z) or trans (E) geometry of the double bonds.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons involved in the double bonds would confirm the presence of unsaturation, while the position of the carbon bearing the hydroxyl group would verify it as a primary alcohol.

A stereoselective synthesis of (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol has been reported, and such synthetic studies typically include detailed NMR characterization to confirm the structure and stereochemistry of the target molecule. grafiati.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for (3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol (Note: This is a predictive table based on general principles of NMR spectroscopy for similar structures, as specific experimental data from the literature was not retrieved.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Proton | |||

| H-1 | ~3.6 | t | -CH₂OH |

| H-2 | ~2.3 | q | -CH₂CH₂OH |

| H-3, H-4 | ~5.4-5.6 | m | -CH=CH- (Z) |

| H-5 | ~2.8 | m | =CH-CH₂-CH= |

| H-6, H-7 | ~5.3-5.5 | m | -CH=CH- (Z) |

| H-8, H-9 | ~5.9-6.4 | m | -CH=CH- (E) |

| H-10 | ~2.1 | q | =CH-CH₂-CH₃ |

| H-11 | ~1.4 | sextet | -CH₂-CH₃ |

| H-12 | ~0.9 | t | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbon | |||

| C-1 | ~62 | -CH₂OH | |

| C-2 | ~32 | -CH₂CH₂OH | |

| C-3 | ~128 | -CH=CH- (Z) | |

| C-4 | ~130 | -CH=CH- (Z) | |

| C-5 | ~26 | =CH-CH₂-CH= | |

| C-6 | ~125 | -CH=CH- (Z) | |

| C-7 | ~129 | -CH=CH- (Z) | |

| C-8 | ~132 | -CH=CH- (E) | |

| C-9 | ~127 | -CH=CH- (E) | |

| C-10 | ~35 | =CH-CH₂-CH₃ | |

| C-11 | ~22 | -CH₂-CH₃ | |

| C-12 | ~14 | -CH₃ |

This is an interactive data table. You can sort and filter the data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).

Key expected IR absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Bands in the region of 3000-3100 cm⁻¹ due to the C-H stretching of the vinyl groups (=C-H).

A band around 1650 cm⁻¹ for the C=C stretching vibrations.

A strong band in the region of 1000-1100 cm⁻¹ for the C-O stretching of the primary alcohol.

Out-of-plane bending vibrations for the C-H bonds of the double bonds, which can help to distinguish between cis and trans isomers. A band around 970 cm⁻¹ is characteristic of a trans double bond.

Microextraction Techniques

To analyze trace amounts of this compound from biological sources, sensitive and efficient extraction methods are required.

Solid Phase Microextraction (SPME) from Biological Samples

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile technique that has been successfully employed for the extraction of termite trail pheromones directly from the insects. researchgate.net In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the biological sample (e.g., termite sternal glands) or directly immersed in a sample extract. The volatile and semi-volatile compounds, including this compound, adsorb to the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is particularly advantageous for minimizing sample handling and pre-concentration of analytes from complex matrices.

Electroantennographic Detection (GC-EAD) in Coupled Systems

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds from a complex mixture. In this system, the effluent from a gas chromatography column is split into two streams. One stream goes to a conventional detector (like a flame ionization detector or a mass spectrometer), while the other is directed over an insect's antenna. The electrical response of the antenna to the eluted compounds is recorded as an electroantennogram (EAG).

GC-EAD has been instrumental in identifying the individual components of insect pheromone blends that elicit a physiological response in the insect. For termites, this technique can be used to confirm which compounds in a glandular secretion or environmental sample are detected by the termite's antennae and are therefore likely to be behaviorally relevant. Studies have utilized GC-EAD to investigate the components of termite trail pheromones, confirming the activity of dodecatrienol (B1260970) in species like Prorhinotermes simplex. nih.gov

Table 2: Summary of Analytical Techniques for this compound

| Technique | Information Provided | Application in this compound Analysis |

| ¹H NMR Spectroscopy | Proton environment, connectivity, stereochemistry (Z/E) | Structural elucidation and confirmation of isomeric purity. |

| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons | Confirmation of the carbon framework and functional groups. |

| Infrared (IR) Spectroscopy | Presence of functional groups (-OH, C=C) | Identification of the alcohol and alkene moieties. |

| Solid Phase Microextraction (SPME) | Extraction and pre-concentration of volatile and semi-volatile compounds | Isolation of the pheromone from termite biological samples. |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Identification of biologically active volatile compounds | Confirmation of the pheromonal activity of this compound. |

This is an interactive data table. You can sort and filter the data.

Biological Activity and Mechanisms of Action of Dodeca 3,6,8 Trien 1 Ol

Role as a Pheromone in Termite Chemical Communication

As a pheromone, dodeca-3,6,8-trien-1-ol is a cornerstone of chemical communication for many termite societies. It is secreted from the sternal gland of worker termites and deposited onto a substrate to create a chemical trail. researchgate.net This trail serves as a guide for other members of the colony, conveying information about the location of resources and establishing pathways between the nest and foraging sites. The compound is not only integral to foraging but can also be involved in other social behaviors, with some studies suggesting a secondary role as a sex pheromone in certain species. ucr.edunih.gov

Trail-Following Pheromonal Activity

The primary and most studied role of this compound is its function in mediating trail-following behavior. This pheromone is responsible for both guiding individual termites and recruiting nestmates to exploit a food source, thereby organizing the complex foraging patterns observed in termite colonies. scielo.sa.cr The effectiveness of this chemical signal is highly dependent on its concentration, with termites exhibiting a distinct dose-response relationship to the pheromone trail.

Recruitment of Colony Members

Beyond simple orientation, this compound is a powerful recruitment agent. researchgate.net When a foraging termite discovers a food source, it returns to the nest, depositing a trail of this pheromone. This chemical trail effectively recruits other colony members to the location of the food. scielo.sa.cr In the species Microcerotermes exiguus, a trail of this compound can recruit nestmates in a very short time frame, with studies recording a recruitment time of approximately 13.67 ± 5.76 seconds. scielo.sa.crucr.ac.cr This rapid recruitment allows the colony to efficiently exploit newly discovered resources.

Active Threshold Concentrations

The biological activity of this compound is notable for the extremely low concentrations at which it is effective. Termites can detect and respond to minute quantities of this pheromone, often in the femtogram (fg) and picogram (pg) per centimeter range. However, there is an optimal concentration range for eliciting a trail-following response. Concentrations below the minimum threshold may not trigger a response, while excessively high concentrations can be repellent. scielo.sa.crnih.gov

For instance, in Reticulitermes hesperus, the minimum threshold concentration to induce a response is between 0.01 and 0.1 fg/cm, with the optimal trail-following behavior observed at 10 fg/cm. ucr.edunih.gov Concentrations exceeding 10 pg/cm were found to be repellent to these termites. ucr.edunih.gov In contrast, the optimal concentration for recruitment and orientation in Microcerotermes exiguus was found to be around 1 pg/cm. scielo.sa.cr

Table 1: Active Concentrations of this compound in Termites

| Termite Species | Behavioral Response | Concentration (per cm of trail) | Reference |

|---|---|---|---|

| Reticulitermes hesperus | Minimal Threshold | 0.01 - 0.1 fg/cm | ucr.edunih.gov |

| Optimal Trail-Following | 10 fg/cm | ucr.edunih.gov | |

| Repellent | > 10 pg/cm | ucr.edunih.gov | |

| Microcerotermes exiguus | Optimal Recruitment & Orientation | ~1 pg/cm | scielo.sa.cr |

Trail Reinforcement and Duration of Activity

Pheromone trails composed of this compound are often ephemeral and require continuous reinforcement to remain active. researchgate.net The compound is volatile, and its signal strength diminishes over time. researchgate.net For a trail to be established and maintained, multiple termites must travel along the same path, each depositing more of the pheromone. In studies with Reticulitermes hesperus, it was observed that the repetitive passage of at least 28 termites was necessary to establish a detectable trail. ucr.edunih.gov

The duration of a trail's activity varies between species and environmental conditions. For R. hesperus, trails were found to last less than 48 hours and needed to be reinforced. ucr.edunih.gov Another study noted the recruitment effect in the same species lasts about 24 hours. scielo.sa.crucr.ac.cr In Microcerotermes exiguus, trails laid with the synthetic pheromone remained active for up to two hours. scielo.sa.crucr.ac.cr

Table 2: Duration of Trail Activity for this compound

| Termite Species | Duration of Activity | Reinforcement Requirement | Reference |

|---|---|---|---|

| Reticulitermes hesperus | < 48 hours | Required | ucr.edunih.gov |

| ~24 hours (recruitment effect) | Not specified | scielo.sa.crucr.ac.cr | |

| Microcerotermes exiguus | Up to 2 hours | Not specified | scielo.sa.crucr.ac.cr |

Influence of Substrate Properties on Pheromone Efficacy

The efficacy and persistence of a pheromone trail can be significantly influenced by the properties of the substrate on which it is deposited. The rate of release and degradation of this compound is not solely dependent on the chemical's properties but also on the surface type. scielo.sa.cr For example, differences in the reported duration of trail activity between studies on R. hesperus (lasting up to 24 hours) and M. exiguus (lasting two hours) have been attributed to the different substrates used in the respective bioassays. scielo.sa.crucr.ac.cr Factors such as the porosity and moisture content of the substrate can affect the evaporation rate of the pheromone, thereby altering the strength and longevity of the chemical signal.

The chemical compound this compound is a significant semiochemical in the animal kingdom, primarily functioning as a sex pheromone in various termite species. Its biological activity is crucial for mediating reproductive behaviors, including mate attraction and the initiation of tandem formation, which are essential for the establishment of new colonies. The specific roles and behavioral responses elicited by this compound are often dependent on its concentration and the context of the chemical signal.

Mate Attraction and Tandem Behavior Initiation

This compound plays a pivotal role in the initial stages of termite reproduction by acting as a potent attractant for males. In the fungus-growing termite, Pseudacanthotermes spiniger, this unsaturated alcohol has been identified as the primary female sex pheromone, responsible for inducing both attraction and sexual excitation in males. nih.gov Similarly, in several species of the subterranean termite genus Reticulitermes, this compound is a key component of the sex pheromone, facilitating mate location. researchgate.netresearchgate.net

The process of mate finding and pairing in many termite species culminates in a characteristic tandem running behavior, where the male closely follows the female. The initiation of this tandem behavior is directly linked to the male's perception of this compound released by the female. Upon detecting the pheromone trail, the male is guided towards the female, and once in close proximity, the chemical cues help in maintaining the following behavior as the pair searches for a suitable nesting site. frontiersin.org

Short-Distance and Contact Pheromonal Roles

Beyond its function as a long-range attractant, this compound also serves as a short-distance and contact pheromone. researchgate.net At closer ranges, the chemical signal helps in the final orientation and recognition of a potential mate. Once physical contact is made, the pheromone can elicit specific behaviors crucial for successful pairing.

In Reticulitermes hesperus, for instance, both workers and alates (the winged, reproductive caste) exhibit high excitement upon direct contact with surfaces treated with higher concentrations of dodecatrienol (B1260970). This excitement is characterized by increased antennation and palpation, indicating a heightened state of arousal and sensory investigation. nih.gov This contact chemoreception is vital for confirming the identity and reproductive status of the female, thereby solidifying the pairing bond and sustaining the tandem behavior. researchgate.net

Sex-Specific Emission and Perception Dynamics

The production and perception of this compound are often sex-specific, reflecting the different reproductive roles of males and females. In Pseudacanthotermes spiniger, while the compound is present in both sexes, it is found in significantly higher quantities in females—approximately ten times more than in males. nih.gov This quantitative difference is a key factor in the chemical communication system, ensuring that males are the primary responders to the pheromonal signal for mating.

This disparity in emission levels is a common strategy in insect chemical communication, where the female releases a strong pheromone plume to attract males over a distance. The male's sensory apparatus, in turn, is highly attuned to detect even minute concentrations of the pheromone, enabling him to locate a receptive female efficiently.

Concentration-Dependent Behavioral Responses and Optimal Ranges

The behavioral responses elicited by this compound are not static but are highly dependent on the concentration of the pheromone encountered by the termite. The same compound can act as an attractant at one concentration and a repellent at another, highlighting a sophisticated system of chemical information processing.

In the context of its dual role as a trail-following and sex pheromone, lower concentrations of this compound typically induce trail-following behavior in both workers and alates of species like Reticulitermes santonensis. researchgate.net However, at higher concentrations, the same compound triggers sexual attraction in male alates, demonstrating a concentration-based shift in behavioral response. researchgate.net

For trail-following behavior in the termite Microcerotermes exiguus, the optimal response is observed at a concentration of 1 picogram per centimeter. scielo.sa.cr Concentrations above or below this optimal range result in a reduction in trail-following activity. scielo.sa.cr Similarly, in Reticulitermes hesperus workers, the optimal trail-following response occurs at 10 femtograms per centimeter. nih.gov

| Termite Species | Behavior | Optimal Concentration |

| Microcerotermes exiguus | Trail-Following | 1 pg/cm |

| Reticulitermes hesperus | Trail-Following (Workers) | 10 fg/cm |

| Reticulitermes santonensis | Trail-Following (Alates) | Low Concentrations |

| Reticulitermes santonensis | Sex Attraction (Male Alates) | High Concentrations |

Repellent Effects at High Concentrations

While moderate to high concentrations of this compound can signal the presence of a potential mate, excessively high concentrations can have the opposite effect, acting as a repellent. In studies on Reticulitermes hesperus, trails with concentrations of dodecatrienol greater than 10 picograms per centimeter were found to be repellent to worker termites. nih.govucr.edu This repellent effect at high concentrations may serve as a mechanism to prevent overcrowding on a trail or to signal a saturated resource.

Saturation of Antennal Receptors

The shift from attraction to repulsion at very high pheromone concentrations is likely due to the saturation of the antennal receptors responsible for detecting the chemical signal. While the precise molecular mechanisms of receptor saturation for this compound have not been fully elucidated, the phenomenon is a recognized principle in insect olfaction. When the concentration of a pheromone is excessively high, it can overwhelm the olfactory sensory neurons, leading to a breakdown in the normal processing of the signal and resulting in an aversive behavioral response. This sensory overload prevents the termite from making fine-scale discriminations and can lead to confusion or avoidance of the source of the overwhelming stimulus.

Interspecific and Intraspecific Communication Dynamics of this compound

The chemical compound (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol plays a pivotal role in the chemical communication systems of numerous termite species. Its functions span from guiding foraging trails to mediating sexual reproduction, highlighting its significance in both intraspecific (within the same species) and interspecific (between different species) interactions. The widespread use of this single molecule across a diverse array of termite species, coupled with mechanisms to ensure species-specific messaging, provides a fascinating case study in the evolution of chemical signaling.

Pheromone Parsimony Across Termite Species

The principle of "pheromone parsimony" or "semiochemical parsimony" is well-illustrated by the use of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol in the termite world. This concept describes the evolutionary trend of using a single, metabolically accessible compound for multiple communicative functions, both within and across species. This particular alcohol is a primary component of the trail-following pheromone in a significant number of species within the Rhinotermitidae and Termitidae families. researchgate.net For instance, it is the main trail pheromone in various species of Reticulitermes and Coptotermes. researchgate.net

Beyond its role in foraging, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol also functions as a sex pheromone in several higher termite species. In Pseudacanthotermes spiniger, this compound is released by female alates to attract males. researchgate.net Similarly, it is a component of the female sex pheromone in Cornitermes bequaerti. frontiersin.org The dual function of this molecule as both a trail and a sex pheromone within the same species, such as in Reticulitermes santonensis, further underscores the concept of chemical economy in termite communication systems. frontiersin.org The specific behavioral response is often dictated by the context, such as the caste of the individual releasing or receiving the signal and the concentration of the pheromone. frontiersin.org

Species-Specific Factors and Communication Fidelity

While many termite species utilize (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as a primary chemical messenger, mechanisms have evolved to ensure the fidelity of communication and prevent confusion between species that may share the same habitat. The specificity of the chemical signal is often achieved through the addition of minor, species-specific compounds to the pheromone blend. frontiersin.org For example, while Coptotermes formosanus uses (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as its main trail pheromone, it also produces a minor component, (Z,E,E)-dodecatrien-1-ol, which is not found in the related species Reticulitermes speratus. nih.gov This minor component is believed to contribute to the species-specificity of the trail. nih.gov

The ratio of components in a pheromone blend can also be a critical factor in species recognition. In some cases, different species may use the same set of compounds but in different proportions, allowing for distinct chemical signatures. Furthermore, the behavioral response to a pheromone can be concentration-dependent, with different concentrations eliciting different behaviors. For instance, in Reticulitermes hesperus, an optimal concentration of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol elicits strong trail-following behavior, while concentrations that are too high can become repellent. nih.gov This suggests that termites can discriminate between different concentrations of the same compound, adding another layer of complexity and potential for specificity in their communication.

| Termite Species | Pheromone Component(s) | Function | Specificity Mechanism |

|---|---|---|---|

| Reticulitermes santonensis | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail and Sex Pheromone | Concentration-dependent response |

| Coptotermes formosanus | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol (major), (Z,E,E)-dodecatrien-1-ol (minor) | Trail Pheromone | Presence of a species-specific minor component |

| Cornitermes cumulans | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, (E)-nerolidol | Sex-pairing Pheromone | Multi-component blend |

| Cornitermes silverstrii | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, (E)-nerolidol, (Z)-3-dodecen-1-ol | Sex-pairing Pheromone | Complex multi-component blend |

Cross-Species Recognition and Heterospecific Interactions (e.g., hybridization potential)

The sharing of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as a primary pheromone component can lead to cross-species recognition, where one species responds to the pheromone of another. This can have significant ecological and evolutionary consequences, including the potential for hybridization between closely related species. A notable example of this is the interaction between the invasive termite species Coptotermes formosanus and Coptotermes gestroi. Both species utilize the same sex pheromone, which facilitates interspecific encounters during mating flights. This lack of a strong pre-zygotic isolation mechanism has led to the formation of hybrid colonies in areas where their geographic ranges overlap.

The potential for hybridization is a serious concern, as hybrid offspring may exhibit novel traits, such as increased vigor or different environmental tolerances, which could enhance their invasiveness and economic impact. The shared use of a common pheromone, therefore, not only highlights the evolutionary history of these species but also has practical implications for pest management and understanding the dynamics of biological invasions.

Synergistic and Antagonistic Interactions with Other Semiochemicals

The behavioral response of termites to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is often modulated by the presence of other chemical compounds. These interactions can be synergistic, where the combined effect of the compounds is greater than the sum of their individual effects, or antagonistic, where one compound reduces the effectiveness of another.

Co-occurrence with Neocembrene (B1238059) and Other Compounds

(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol frequently co-occurs with other semiochemicals, forming a complex chemical blend that fine-tunes the behavioral response. A well-documented synergistic interaction is with neocembrene. In the termite Amitermes evuncifer, the trail pheromone is composed of both (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol and neocembrene. researchgate.net While dodecatrienol alone can elicit trail-following, its activity is significantly enhanced when combined with neocembrene, which is inactive on its own. researchgate.net A similar synergistic effect is observed in Constrictotermes cyphergaster, where the trail pheromone also consists of a blend of these two compounds. nih.gov

In other species, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is a key component of multi-component sex pheromones. For example, in Cornitermes cumulans, the sex-pairing pheromone is a blend of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol and (E)-nerolidol. frontiersin.org In the closely related species Cornitermes silverstrii, the pheromone is even more complex, comprising (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, (E)-nerolidol, and (Z)-3-dodecen-1-ol. frontiersin.orgfrontiersin.org In these cases, it is believed that all components of the blend are necessary to elicit the full behavioral response, demonstrating a synergistic relationship between the constituents.

| Termite Species | Primary Compound | Synergistic Compound(s) | Observed Effect |

|---|---|---|---|

| Amitermes evuncifer | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Neocembrene | Significantly higher trail-following activity with the blend. |

| Constrictotermes cyphergaster | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Neocembrene | Enhanced trail-following response to the mixture. |

| Cornitermes cumulans | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | (E)-nerolidol | Both components are required for the sex-pairing pheromone activity. |

| Cornitermes silverstrii | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | (E)-nerolidol, (Z)-3-dodecen-1-ol | A three-component blend is necessary for the full sex pheromone response. |

Modulation of Behavioral Output by Pheromone Blends and Ratios

The behavioral response of termites to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol, a primary trail-following pheromone for many species, is significantly modulated by its concentration and the presence of other chemical cues. This unsaturated alcohol can elicit a range of behaviors from attraction and trail-following to arrestment and even repellency at high concentrations. The specific behavioral output is often a result of a complex interplay between the main pheromone component, its isomers, and other compounds present in the termite's environment.

Research on the western subterranean termite, Reticulitermes hesperus, has demonstrated a distinct concentration-dependent response to dodecatrienol. The minimal threshold for inducing a trail-following response in workers and secondary reproductives is between 0.01 and 0.1 fg/cm. biorxiv.org Optimal trail-following behavior is observed at a concentration of 10 fg/cm. biorxiv.org However, concentrations exceeding 10 pg/cm become repellent to the workers. biorxiv.org This suggests that the concentration of the pheromone trail provides crucial information to the foraging termites. Dodecatrienol also acts as an arrestant for R. hesperus worker termites at 10 fg/cm² and for male alates at 5 ng/cm². biorxiv.org

The presence of other compounds can synergize or modify the activity of dodecatrienol. For instance, in the termite Amitermes evuncifer, the trail-following pheromone is a blend of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol and neocembrene. nih.gov While dodecatrienol alone can elicit trail-following, neocembrene is inactive on its own. nih.gov However, the combination of both compounds results in a significantly higher trail-following activity. nih.gov Similarly, in Prorhinotermes simplex, dodecatrienol is a minor but qualitatively important component of the trail pheromone, which is predominantly composed of neocembrene. elifesciences.org

Furthermore, the stereoisomerism of dodecatrienol plays a critical role in its biological activity, which is consistent with the "lock and key" model of chemoreception in insects. nih.gov Changes in the geometry of the double bonds can drastically reduce or eliminate the behavioral response in termites. nih.gov For example, the (3Z,6Z,8E) isomer is significantly more active than other isomers in many termite species. nih.gov

**Table 1: Concentration-Dependent Behavioral Responses to this compound in *Reticulitermes hesperus***

| Concentration | Behavioral Response in Worker Termites |

|---|---|

| 0.01 - 0.1 fg/cm | Minimal threshold for trail-following |

| 10 fg/cm | Optimal trail-following |

| >10 pg/cm | Repellent |

| 10 fg/cm² | Arrestant |

Molecular Mechanisms of Olfactory Perception

The perception of volatile chemical signals such as this compound in termites is a complex process mediated by a sophisticated olfactory system. This system relies on specialized neurons and receptors to detect, transduce, and process chemical information from the environment, ultimately leading to a specific behavioral response. The antennae are the primary olfactory organs in termites and play a crucial role in the perception of trail pheromones. biorxiv.org

The initial step in olfactory perception involves the detection of odorant molecules by olfactory receptor neurons (ORNs) housed within sensory hairs called sensilla on the antennae. While direct single-sensillum recordings specifically for this compound in termites are not extensively documented in the available research, electrophysiological studies have confirmed the responsiveness of termite antennae to this compound. Electroantennography (EAG), a technique that measures the summed electrical response of the entire antenna to an odorant, has demonstrated that the antennae of the subterranean termite Heterotermes tenuis are sensitive to synthetic (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. scielo.brscienceopen.com This indicates that there are specific olfactory receptors on the antennal neurons that bind to this pheromone.

In general, insect ORNs are highly specialized, with each neuron typically expressing a specific type of olfactory receptor (OR) that determines its response spectrum to different odorants. When an odorant molecule, such as dodecatrienol, binds to its specific OR, it triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the brain for further processing.

A study on the termite Prorhinotermes simplex, which uses a blend of neocembrene and dodecatrienol as its trail pheromone, identified an olfactory receptor (PsimOR14) that is narrowly tuned to neocembrene. nih.gov Interestingly, when testing the response of the sensilla expressing this receptor, no significant responses to (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol were recorded. nih.gov This finding highlights the specificity of individual ORNs and suggests that a different population of ORNs, expressing a different set of ORs, is responsible for detecting dodecatrienol in this species.

The function of specific olfactory receptors in insects is critically dependent on a highly conserved coreceptor known as the Olfactory Receptor Coreceptor (Orco). scielo.brresearchgate.net Orco forms a heteromeric ion channel with a ligand-binding OR. scielo.brresearchgate.net While the OR provides the specificity for a particular odorant, Orco is essential for the proper functioning and localization of the OR to the dendritic membrane of the ORN and for the ion channel activity of the receptor complex. scielo.br

The indispensable role of Orco in the perception of trail pheromones, including presumably this compound, has been demonstrated in termites through gene silencing experiments. Studies on the termite species Reticulitermes chinensis and Odontotermes formosanus have shown that knocking down the Orco gene via RNA interference (RNAi) impairs the termites' ability to perceive and follow pheromone trails. scielo.brscienceopen.comresearchgate.net This strongly indicates that Orco is a crucial component of the molecular machinery responsible for detecting trail pheromones.

The expression levels of the Orco gene can also be indicative of the olfactory sensitivity of a termite. In the Formosan subterranean termite, Coptotermes formosanus, the antennal expression of Orco is upregulated in the winged reproductive caste (alates) compared to workers and soldiers. nih.gov Furthermore, starvation was found to decrease the expression of Orco in worker termites, suggesting a potential link between nutritional status and olfactory sensitivity. nih.gov These findings imply that the sensitivity to pheromones like dodecatrienol may be modulated by the physiological state of the termite, and Orco plays a central role in this plasticity.

Table 2: Effects of Orco Gene Silencing on Termite Behavior

| Termite Species | Experimental Approach | Observed Effect on Trail Pheromone Perception |

|---|---|---|

| Reticulitermes chinensis | RNA interference (RNAi) | Impaired ability to perceive and follow pheromone trails |

| Odontotermes formosanus | RNA interference (RNAi) | Impaired ability to perceive and follow pheromone trails |

Structure Activity Relationship Sar Studies of Dodeca 3,6,8 Trien 1 Ol

Impact of Stereochemistry on Biological Efficacy

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of Dodeca-3,6,8-trien-1-ol. The presence of three double bonds allows for a number of geometric isomers, each with a unique three-dimensional shape. Research has demonstrated that only a specific isomer exhibits high biological activity, highlighting the stereospecificity of the olfactory receptors in termites.

The naturally occurring and most biologically active isomer of this compound has been identified as the (3Z,6Z,8E)-isomer. researchgate.net This specific configuration of double bonds is crucial for its potent effect as a trail-following pheromone in many termite species. Bioassays have consistently shown that other geometric isomers are significantly less active or completely inactive.

Early research into the trail-following pheromone of the subterranean termite Reticulitermes virginicus established the remarkable difference in activity between the isomers. In these studies, the (3Z,6Z,8E)-isomer was found to be approximately 10,000 times more active than the corresponding (3Z,6Z,8Z)-isomer. researchgate.net This stark difference underscores the high degree of selectivity of the termite's chemosensory system.

Further studies have corroborated these findings. For instance, trail-following assays with the Formosan subterranean termite, Coptotermes formosanus, demonstrated that only the (3Z,6Z,8E)-isomer was active at a concentration of 10 pg/cm. researchgate.net Other isomers, including the (Z,Z,Z), (Z,E,Z), and (Z,E,E) configurations, showed no significant trail-following activity at similar concentrations. researchgate.net Another isomer, (3Z,6E,8E)-dodeca-3,6,8-trien-1-ol, which has been identified in termites, did not induce trail-following behavior on its own, suggesting it may not be a primary component of the trail pheromone or may require synergistic interaction with other compounds. researchgate.net

Table 1: Comparative Biological Activity of this compound Geometric Isomers

| Isomer | Relative Activity | Notes |

|---|---|---|

| (3Z,6Z,8E) | Highly Active | The primary active isomer in trail-following behavior for many termite species. researchgate.net |

| (3Z,6Z,8Z) | ~10,000 times less active than (3Z,6Z,8E) | Demonstrates the critical importance of the E-configuration at the 8th position. researchgate.net |

| (3Z,6E,8E) | Inactive alone | Does not induce trail-following behavior when presented as a single component. researchgate.net |

| (Z,E,Z) | Inactive | Shows no significant trail-following activity in bioassays. researchgate.net |

| (Z,E,E) | Inactive | Shows no significant trail-following activity in bioassays. researchgate.net |

The high degree of stereospecificity observed in the biological activity of this compound isomers points to a highly selective interaction with specific olfactory receptors (ORs) located on the antennae of termites. While the precise receptor for this compound has not yet been definitively identified and characterized, the principles of insect olfaction suggest that the binding pocket of the receptor is structurally constrained. This conformation allows for a precise fit with the (3Z,6Z,8E)-isomer, leading to receptor activation and the initiation of a neural signal that results in the characteristic trail-following behavior.

The activation of these receptors is a complex process. It is hypothesized that the specific geometry of the (3Z,6Z,8E)-isomer allows for multiple points of interaction with the amino acid residues lining the binding pocket of the receptor protein. These interactions, which can include van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding with the terminal hydroxyl group, stabilize the ligand-receptor complex in a conformation that triggers a downstream signaling cascade. Isomers with different geometries, such as the (3Z,6Z,8Z)-isomer, are thought to be unable to achieve this optimal fit, resulting in a much weaker or non-existent binding affinity and a consequent lack of biological response. researchgate.net The antennae of termites play a key role in the perception of this pheromone. nih.gov